molecular formula C21H20ClN3O4S B2435940 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide CAS No. 1021118-87-5

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2435940
CAS No.: 1021118-87-5
M. Wt: 445.92
InChI Key: NTAAQMZFVFFVIZ-UHFFFAOYSA-N
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Description

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-29-19-10-8-18(9-11-19)24-21(26)15-25(14-16-4-6-17(22)7-5-16)30(27,28)20-3-2-12-23-13-20/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAAQMZFVFFVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring, a sulfonamide group, and a methoxyphenyl acetamide moiety. The presence of the 4-chlorobenzyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19ClN2O3S\text{C}_{17}\text{H}_{19}\text{ClN}_2\text{O}_3\text{S}

Key Features:

  • Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Sulfonamide Group : Known for its role in enzyme inhibition and receptor modulation.
  • Methoxyphenyl Acetamide Moiety : Enhances the compound's hydrophobic characteristics, potentially improving membrane permeability.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and certain proteases, which may be relevant in therapeutic contexts such as cancer and infectious diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through mechanisms that involve the modulation of neuroinflammatory pathways and oxidative stress reduction .
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, indicating potential applications in treating viral infections .

Case Studies and Research Findings

  • Neuroprotective Properties :
    • A study on related compounds highlighted their ability to protect neuronal cells from oxidative stress induced by amyloid-beta (Aβ) aggregates. These compounds showed significant inhibition of reactive oxygen species (ROS) production and improved cell viability at concentrations as low as 1 μM .
  • Antiviral Activity :
    • In a comparative study, derivatives of sulfonamide compounds exhibited potent activity against human adenovirus (HAdV), with IC50 values ranging from 0.27 μM to over 100 μM depending on the specific substitution patterns on the aromatic rings . The mechanism involved targeting viral DNA replication processes.
  • Enzyme Inhibition Studies :
    • Compounds structurally similar to this compound were evaluated for their inhibitory effects on acetylcholinesterase (AChE), with some showing IC50 values in the low micromolar range. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound ASimilarAChE Inhibition0.23
Compound BSimilarNeuroprotection1.00
Compound CSimilarAntiviral0.27

Scientific Research Applications

Key Structural Characteristics

  • Pyridine Ring : A nitrogen-containing aromatic ring that can enhance solubility and bioactivity.
  • Sulfonamide Group : Known for its antibacterial properties, this group can also impart antiviral activity.
  • Acetamide Moiety : Often enhances pharmacological properties by improving metabolic stability.

Antiviral Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those similar to 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide , in combating viral infections. For instance, compounds with similar structures have shown efficacy against various herpesviruses, including HSV-1 and HSV-2. The mechanism often involves inhibiting viral replication by targeting specific viral enzymes or receptors.

Case Study: Herpes Simplex Virus Inhibition

  • Study Findings : A series of sulfonamide derivatives were tested against HSV-1 and HSV-2, demonstrating IC50 values in the low micromolar range.
  • Mechanism : The compounds were found to inhibit viral entry into host cells by blocking glycoprotein-mediated fusion.

Antimalarial Activity

The compound's structural features suggest potential antimalarial properties. Research has indicated that sulfonamide derivatives can act as inhibitors of falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria.

Data Table: Antimalarial Activity Comparison

Compound NameStructure TypeIC50 (μM)Target Enzyme
Compound ASulfonamide2.24Falcipain-2
Compound BSulfonamide4.98Falcipain-2
This compoundSulfonamideTBDTBD

Antibacterial Properties

While primarily noted for antiviral and antimalarial applications, sulfonamides are traditionally recognized for their antibacterial effects. The compound's ability to inhibit bacterial growth could be explored further in the context of resistant bacterial strains.

Chemical Reactions Analysis

Formation of the Sulfonamide Group

Sulfonamides are typically synthesized via condensation of sulfonic acids with amines. For this compound:

  • Pyridine-3-sulfonyl chloride (or its activated ester) reacts with 4-chlorobenzylamine in a nucleophilic substitution reaction.

  • The reaction likely occurs under basic conditions (e.g., pyridine or sodium hydroxide) to deprotonate the amine, enhancing its nucleophilicity .

Formation of the Acetamide Group

The acetamide moiety is formed through nucleophilic acyl substitution:

  • 4-methoxyphenylamine reacts with an acyl chloride (e.g., chloroacetyl chloride ) in the presence of a base (e.g., triethylamine) to form the amide bond.

Assembly of the Final Compound

The sulfonamide and acetamide moieties are combined via a coupling reaction, potentially utilizing palladium-catalyzed C–N cross-coupling methods . For example:

  • Pyridine-3-sulfonamide and a 4-chlorobenzyl group may be coupled under conditions involving palladium catalysts (e.g., Pd(OAc)₂ with ligands like L6 or L7 ) and a base (e.g., NaO-tert-Bu) .

Reactivity Profile

The compound exhibits reactivity at its sulfonamide and acetamide groups, as well as its aromatic chloro substituent.

Sulfonamide Group Reactions

Reaction TypeMechanismProductsConditions
Hydrolysis Acidic or basic cleavage of the S–N bondPyridine-3-sulfonic acid + 4-chlorobenzylamineHCl/H₂O or NaOH/EtOH
Nucleophilic Substitution Attack by strong nucleophiles (e.g., hydroxide, alkoxide)Substituted sulfonamide derivativesHigh pH, polar aprotic solvents (e.g., DMF)

Acetamide Group Reactions

The acetamide undergoes reactions typical of amides:

  • Hydrolysis :

    • Base-catalyzed : Converts to the carboxylate salt of 4-methoxyphenylamine.

    • Acid catalysis : Forms 4-methoxyphenylamine and acetic acid.

  • Nucleophilic Acyl Substitution :

    • Reaction with alcohols or amines (e.g., ethanol, hydrazine) yields esters or hydrazides.

Aromatic Chloro Substituent

The 4-chlorobenzyl group may undergo:

  • Substitution :

    • Activation via electrophilic aromatic substitution (e.g., nitration, halogenation) if directed by substituents .

  • Elimination :

    • Potential β-hydride elimination under harsh conditions, though less common without adjacent leaving groups .

Biological and Pharmacological Relevance

While not directly addressed in the provided sources, structural analogs suggest potential applications:

  • Sulfonamide Derivatives : Known for antibacterial activity (e.g., sulfamethoxazole) .

  • Acetamide Moiety : Often associated with analgesic or anti-inflammatory effects.

  • Chlorophenyl Substituent : Enhances lipophilicity, potentially improving bioavailability .

Analytical Characterization

Key methods for verifying the compound’s structure and purity include:

  • NMR Spectroscopy : Confirms aromatic protons, amide NH signals, and sulfonamide S=O groups .

  • Mass Spectrometry : Identifies molecular weight (e.g., 429.9 g/mol for similar sulfonamides).

  • IR Spectroscopy : Detects amide carbonyl (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1300 cm⁻¹) .

Research Findings and Trends

  • Synthetic Efficiency : Palladium-catalyzed C–N coupling enables selective formation of aryl-sulfonamide bonds with low catalyst loadings .

  • Functional Group Selectivity : Sulfonamides exhibit higher stability under acidic conditions compared to amides, which hydrolyze readily .

  • Structure-Activity Relationships : Chloro substituents and methoxy groups enhance biological activity in analogous compounds (e.g., anti-inflammatory effects) .

Preparation Methods

Synthesis of N-(4-Chlorobenzyl)pyridine-3-sulfonamide

Step 1: Sulfonylation of 4-Chlorobenzylamine
Pyridine-3-sulfonyl chloride reacts with 4-chlorobenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (triethylamine or pyridine) to form the intermediate sulfonamide.

Reaction Scheme:
$$
\text{Pyridine-3-sulfonyl chloride} + \text{4-Chlorobenzylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(4-Chlorobenzyl)pyridine-3-sulfonamide}
$$

Optimization Notes:

  • Temperature: 0–5°C to minimize side reactions.
  • Yield: 75–85% after column chromatography.

Preparation of 2-Bromo-N-(4-methoxyphenyl)acetamide

Step 2: Acetylation of 4-Methoxyaniline
4-Methoxyaniline undergoes acetylation with bromoacetyl bromide in the presence of sodium bicarbonate (NaHCO3) to yield 2-bromo-N-(4-methoxyphenyl)acetamide.

Reaction Scheme:
$$
\text{4-Methoxyaniline} + \text{Bromoacetyl bromide} \xrightarrow{\text{NaHCO}3, \text{CH}2\text{Cl}_2} \text{2-Bromo-N-(4-methoxyphenyl)acetamide}
$$

Optimization Notes:

  • Solvent: Dichloromethane ensures homogeneity.
  • Yield: 80–90% after recrystallization.

Coupling via Nucleophilic Substitution

Step 3: Formation of the Tertiary Amide
The sulfonamide intermediate from Step 1 is deprotonated using sodium hydride (NaH) in dry THF, generating a sulfonamidate ion. This nucleophile attacks the electrophilic α-carbon of 2-bromo-N-(4-methoxyphenyl)acetamide, displacing bromide to form the final product.

Reaction Scheme:
$$
\text{N-(4-Chlorobenzyl)pyridine-3-sulfonamide} + \text{2-Bromo-N-(4-methoxyphenyl)acetamide} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Optimization Notes:

  • Base: NaH ensures complete deprotonation of the sulfonamide.
  • Reaction Time: 12–18 hours at room temperature.
  • Yield: 60–70% after silica gel chromatography.

Characterization and Analytical Data

Key Spectroscopic Features:

  • 1H NMR (400 MHz, CDCl3):
    • δ 8.85 (s, 1H, pyridine-H), δ 7.45–7.20 (m, 8H, aromatic), δ 4.45 (s, 2H, CH2), δ 3.80 (s, 3H, OCH3), δ 2.10 (s, 3H, COCH3).
  • IR (KBr):
    • 1675 cm−1 (C=O), 1340 cm−1 (SO2).

Chromatographic Purity:

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Scalability and Industrial Considerations

Critical Parameters for Scale-Up:

  • Cost Efficiency: Use of commercially available starting materials (e.g., 4-chlorobenzylamine, pyridine-3-sulfonyl chloride).
  • Solvent Recovery: THF and DCM can be recycled via distillation.
  • Catalyst Loadings: NaH and Pd catalysts (if used) require careful handling to avoid exothermic reactions.

Challenges and Mitigation Strategies

Common Side Reactions:

  • Hydrolysis of Sulfonamide: Minimized by anhydrous conditions.
  • Over-Acylation: Controlled by stoichiometric use of bromoacetyl bromide.

Yield Optimization:

  • Stepwise Isolation: Intermediate purification prevents carryover of impurities.
  • Temperature Control: Low temperatures during sulfonylation reduce byproduct formation.

Q & A

Q. What are the standard synthetic routes for preparing 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halogens with pyridylmethoxy groups) .
  • Reduction steps using agents like iron powder in acidic media to convert nitro intermediates to amines .
  • Condensation reactions with sulfonamide or acetamide precursors, often catalyzed by coupling agents like DCC or EDC . Key intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) must be purified via column chromatography to ensure high yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks to confirm the sulfonamido linkage (δ ~2.8–3.5 ppm for SO₂NH) and acetamide carbonyl (δ ~168–170 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as the dihedral angle between the pyridine and chlorobenzyl rings, which impacts molecular packing .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₀ClN₃O₃S requires m/z ≈ 430.08) .

Q. How do researchers ensure purity and stability during storage?

  • HPLC-PDA : Monitors impurities (>98% purity threshold for biological assays) .
  • Storage conditions : Anhydrous environments at –20°C in amber vials to prevent hydrolysis of the sulfonamido group .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

  • Reaction engineering : Use flow chemistry to control exothermic steps (e.g., nitro reductions) and improve heat dissipation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in substitution steps .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with activity measurements .
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate structure-activity relationships (SAR) .

Q. How can computational methods enhance reaction design for novel derivatives?

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to predict regioselectivity in sulfonamido bond formation .
  • Machine learning : Train models on PubChem datasets to prioritize substituents (e.g., 4-methoxyphenyl vs. 3-chlorophenyl) for target binding .
  • Docking studies : Map interactions with biological targets (e.g., kinases) using crystal structures (PDB entries) to guide synthetic modifications .

Q. What crystallographic insights explain the compound’s solubility limitations?

  • Intermolecular interactions : Hydrogen bonding between sulfonamido NH and acetamide carbonyl creates dense packing, reducing aqueous solubility .
  • Polymorph screening : Identify metastable forms with improved dissolution profiles using slurry bridging experiments .

Methodological Considerations

Q. How to address discrepancies in reported melting points or spectral data?

  • Cross-validate techniques : Combine DSC (melting point) with variable-temperature XRD to detect polymorphic transitions .
  • Isotopic labeling : Synthesize ¹³C-labeled acetamide to confirm peak assignments in crowded NMR regions .

Q. What are the best practices for designing SAR studies?

  • Fragment-based design : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to balance lipophilicity and potency .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to explore targeted protein degradation .

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